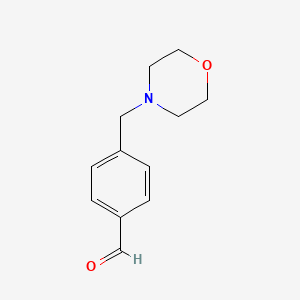

4-(Morpholinomethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHWHPUXGNVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383718 | |

| Record name | 4-(morpholinomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-63-6 | |

| Record name | 4-(morpholinomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Morpholinomethyl Benzaldehyde and Its Derivatives

Direct Synthetic Routes to 4-(Morpholinomethyl)benzaldehyde

The synthesis of the core structure of this compound can be approached through several strategic pathways, each leveraging fundamental reaction mechanisms to construct the target molecule.

Aminomethylation via Mannich-type Reactions

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons. organic-chemistry.orgyoutube.comorganicchemistrytutor.com It is a three-component condensation involving a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine (such as morpholine), and a compound with an active hydrogen. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic active hydrogen compound. youtube.comyoutube.com

In the context of synthesizing this compound, a direct Mannich reaction on benzaldehyde (B42025) is not feasible as it lacks a sufficiently acidic proton for deprotonation. However, a modified approach using a phenol (B47542) derivative is a viable strategy. For instance, a reaction could begin with a precursor like 4-hydroxybenzaldehyde. The phenolic proton provides the necessary acidity. The reaction between 4-hydroxybenzaldehyde, formaldehyde, and morpholine (B109124) would likely proceed via the formation of a morpholinomethyl iminium ion, which would then be attacked by the electron-rich phenol ring, preferentially at an ortho position, to yield a hydroxymorpholinomethyl-substituted benzaldehyde. Subsequent removal of the hydroxyl group would be required to arrive at the final product, a step that adds complexity to this route.

Kinetic studies on the Mannich reaction involving phenols, formaldehyde, and morpholine have elucidated the mechanism, confirming that the reaction rate is dependent on the concentrations of the phenol, formaldehyde, and morpholine. umich.edu The process is believed to proceed through a transition state involving the phenoxide ion, formaldehyde, and the amine. umich.edu While effective for phenols, the application of this methodology to directly synthesize this compound from benzene (B151609) or benzaldehyde remains a challenge due to the lack of a suitable acidic proton on the starting aromatic ring.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. organicchemistrytutor.com The process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

A plausible strategy for the synthesis of this compound via reductive amination would employ terephthalaldehyde (B141574) (benzene-1,4-dicarbaldehyde) as the starting material. This dialdehyde (B1249045) possesses two reactive carbonyl groups. The key to a successful synthesis would be the selective mono-amination of one of the aldehyde functions with morpholine. This reaction would form an iminium ion intermediate at one of the carbonyl positions, which would then be subjected to reduction by a suitable reducing agent.

Halogen-Lithium Exchange and Subsequent Formylation

A powerful and regioselective method for introducing an aldehyde group onto an aromatic ring is through halogen-lithium exchange followed by formylation. commonorganicchemistry.comthieme-connect.de This strategy is particularly useful when direct formylation methods are not feasible or lack regiocontrol. thieme-connect.de The synthesis of this compound using this approach would involve a two-step sequence starting from a halogenated precursor.

First, a suitable precursor, such as 4-bromo-1-(morpholinomethyl)benzene, is required. This intermediate can be synthesized by reacting 4-bromobenzyl bromide with morpholine. In the main step, the 4-bromo-1-(morpholinomethyl)benzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). harvard.eduprinceton.edu This induces a rapid halogen-lithium exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate. harvard.eduprinceton.edu

This aryllithium species is then quenched by adding a formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used electrophile for this purpose. commonorganicchemistry.comthieme-connect.de The nucleophilic aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the final product, this compound. This method offers excellent control over the position of the newly introduced formyl group. thieme-connect.de

Design and Synthesis of Functionalized this compound Analogs

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of more complex derivatives, including chalcones and Schiff bases, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocyclic Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are typically synthesized via the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone, such as an acetophenone (B1666503) derivative. wikipedia.orgredalyc.org

The synthesis of chalcone derivatives from this compound involves its reaction with a suitable acetophenone in the presence of a base, commonly an aqueous or alcoholic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govrsc.org The reaction proceeds by the deprotonation of the α-carbon of the ketone by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated chalcone structure. The reaction is often carried out at room temperature or with gentle heating. redalyc.org

Below is a table summarizing representative chalcone derivatives synthesized from substituted benzaldehydes.

| Aldehyde | Ketone | Base | Product | Yield (%) | Ref. |

| Benzaldehyde | Acetophenone | NaOH | (E)-1,3-diphenylprop-2-en-1-one | - | redalyc.org |

| 4-Chlorobenzaldehyde | 4'-Chloroacetophenone | NaOH | (E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | - | rsc.org |

| 4-Methylbenzaldehyde | Acetophenone | CaPSFA | (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | 94 | researchgate.net |

| Benzaldehyde | Cyclopentanone | NaOH | (2E,5E)-2,5-dibenzylidenecyclopentan-1-one | 96-98 | nih.gov |

Table is illustrative of the Claisen-Schmidt reaction for chalcone synthesis.

Preparation of Mono- and Bis-Schiff Bases from Morpholine-Substituted Benzaldehydes

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgresearchgate.net These compounds are synthetically accessible and have been extensively studied.

The synthesis of a mono-Schiff base from this compound involves its reaction with a primary amine in a suitable solvent, often an alcohol like ethanol (B145695). The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and may require refluxing to drive the condensation to completion by removing the water formed as a byproduct. mediresonline.orgnih.gov A specific example is the condensation of 4-morpholinobenzaldehyde (B72404) with thiosemicarbazide (B42300) in ethanol to yield [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide with a high yield. researchgate.net

Bis-Schiff bases can be prepared by reacting a dialdehyde with a morpholine-containing primary amine or, alternatively, by reacting two equivalents of this compound with a primary diamine (e.g., ethylenediamine (B42938) or phenylenediamine). The general synthetic conditions are similar to those for mono-Schiff base formation.

The table below presents data on the synthesis of various Schiff bases from substituted benzaldehydes and amines.

| Aldehyde | Amine | Product | Yield (%) | M.P. (°C) | Ref. |

| 4-Morpholinobenzaldehyde | Thiosemicarbazide | [4-(Morpholin-4-yl)benzylidenyl]thiosemicarbazide | 85 | 270 | researchgate.net |

| Benzaldehyde | p-Aminophenol | 4-((E)-benzylideneamino)phenol | 98.28 | 178-187 | mediresonline.org |

| 4-Nitrobenzaldehyde | p-Aminophenol | 4-((E)-4-nitrobenzylideneamino)phenol | 91.6 | 160-164 | mediresonline.org |

| 4-(Methylthio)benzaldehyde | Aniline | (E)-N-benzylidene-4-(methylthio)aniline | - | - | researchgate.net |

Table is illustrative of Schiff base synthesis.

Incorporation into Thiazolidinone Ring Systems

The fusion of the this compound moiety with a thiazolidinone ring represents a key synthetic strategy for generating compounds with potential biological activity. nih.govnih.gov Thiazolidin-4-ones are a class of heterocyclic compounds known for a wide range of pharmacological effects. nih.govnih.gov The synthesis typically involves a multicomponent reaction, a process favored for its efficiency and atom economy. researchgate.net

One common approach is the one-pot, three-component reaction of an amine, an aldehyde (in this case, this compound), and a thiolic agent like thioglycolic acid. researchgate.netnih.gov This reaction can be catalyzed by various substances, including L-proline under aqueous conditions, which offers a greener alternative to traditional methods. researchgate.net The general mechanism involves the formation of a Schiff base intermediate from the reaction of the amine and the aldehyde, which then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. uobaghdad.edu.iq The reaction conditions can be varied, including the use of dehydrating agents or microwave assistance to improve yields and reduce reaction times. nih.gov

A series of novel 4-thiazolidinone (B1220212) derivatives can be synthesized from the reaction of 2-aminopyrimidine (B69317) derivatives with substituted aromatic aldehydes and mercaptoacetic acid, using dicyclohexylcarbodiimide (B1669883) (DCC) as a cyclizing agent. nih.gov Another method involves the reaction of thiosemicarbazones with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) to yield 2-substituted-1,3-thiazolidine-4-one derivatives. uobaghdad.edu.iq

Fusion with Benzimidazole (B57391) Scaffolds for Novel Architectures

The benzimidazole nucleus is another important heterocyclic ring system due to its wide range of pharmacological activities. tubitak.gov.tr The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. tubitak.gov.trnih.gov Specifically, 2-aryl substituted benzimidazoles can be prepared by the condensation of the sodium metabisulfite (B1197395) adduct of an appropriate aldehyde, such as this compound, with a corresponding o-phenylenediamine. tubitak.gov.tr

The synthesis of new substituted 6-(morpholin-4-yl)-1H-benzimidazole derivatives has been reported. tubitak.gov.trtubitak.gov.tr This process involves the reaction of substituted o-phenylenediamines with the sodium metabisulfite adduct of the desired aldehyde. tubitak.gov.tr The influence of substituents at various positions of the benzimidazole ring is crucial for their pharmacological effects. tubitak.gov.tr Various catalytic systems, such as p-toluenesulfonic acid under solvent-free conditions or H2SO4@HTC(ii), have been employed to facilitate the cyclization of 1,2-phenylenediamine with aldehydes to produce benzimidazoles in good yields. nih.gov

Synthesis of Other Advanced Heterocyclic Derivatives

Beyond thiazolidinones and benzimidazoles, this compound serves as a building block for other advanced heterocyclic systems. For instance, it can be used in the synthesis of chalcones through the Claisen-Schmidt condensation reaction with a substituted acetophenone under basic conditions. mdpi.com This reaction can be performed using both conventional heating and microwave irradiation, with the latter often providing benefits in terms of reaction time and yield. mdpi.com

Furthermore, this aldehyde can be a precursor for creating various other nitrogen-containing heterocycles. For example, it can be used in multicomponent reactions to generate pyrazolo[3,4-b] researchgate.netresearchgate.netnaphthyridine and pyrazolo[3,4-d]pyrimido[1,2-a]pyrimidine derivatives. researchgate.net The synthesis of N-substituted-4-arylquinolin-5-ones has also been achieved through a one-pot reaction of cinnamaldehyde (B126680) derivatives (which can be derived from benzaldehydes), dimedone, and primary amines in the presence of a catalyst like ZnCl2 or ZrO2. clockss.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound itself can be achieved through various catalytic methods. One notable approach is the Willgerodt-Kindler reaction, which can be used for the synthesis of thioamides from an aldehyde, an amine (like morpholine), and elemental sulfur. researchgate.net This reaction can be catalyzed by silver nanoparticles supported on a cellulose-poly(ethylene-co-vinyl acetate) hybrid material. researchgate.net

Organocatalysis also presents a viable route. For instance, morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions between aldehydes and nitroolefins. nih.gov While this specific example doesn't directly synthesize the title compound, it highlights the catalytic potential of the morpholine moiety. A direct, metal-free route for the selective synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) has been developed using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst, which proceeds through condensation, cycloaddition, and dehydrogenation steps. nih.govresearchgate.net This suggests the potential for catalytic C-C bond formation to construct the benzaldehyde core.

Modern Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign techniques.

Microwave-Assisted Synthesis of Benzaldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities. nih.govunito.it This technique has been successfully applied to the synthesis of various benzaldehyde derivatives. readarticle.org For example, the Claisen-Schmidt condensation to form chalcones from 4-morpholinoacetophenone and substituted benzaldehydes is significantly faster under microwave irradiation compared to conventional heating. mdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from isoniazid (B1672263) and aromatic aldehydes has also been efficiently carried out using microwave irradiation. nih.gov This method offers precise temperature and pressure control, contributing to its growing popularity in medicinal chemistry for creating libraries of compounds for screening. unito.it

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and operational simplicity. ekb.eg These reactions allow for the construction of complex molecules in a single step from three or more reactants, avoiding the need for isolation of intermediates. researchgate.netekb.eg The synthesis of thiazolidin-4-ones from an aldehyde, an amine, and thioglycolic acid is a classic example of a one-pot three-component reaction. researchgate.netekb.eg This approach has been used to create a variety of thiazolidinone derivatives with different substituents. ekb.eg The development of catalytic systems, such as L-proline in water, has made these reactions more environmentally friendly. researchgate.net Four-component reactions have also been developed for the synthesis of novel thiazolidin-4-one derivatives. researchgate.net

Data Tables

Table 1: Examples of Heterocyclic Systems Synthesized from Benzaldehyde Derivatives

| Heterocyclic System | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Thiazolidin-4-ones | One-pot three-component reaction | Amine, Aldehyde, Thioglycolic acid | researchgate.netnih.gov |

| Benzimidazoles | Condensation | o-Phenylenediamine, Aldehyde | tubitak.gov.trnih.gov |

| Chalcones | Claisen-Schmidt condensation | Acetophenone, Aldehyde | mdpi.com |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Conventional | - | - | mdpi.com |

| Chalcone Synthesis | Microwave-Assisted | 1-2 min | High | mdpi.com |

| 1,3,4-Oxadiazole Synthesis | Conventional | >9 hours | - | unito.it |

Chemical Reactivity and Mechanistic Investigations of 4 Morpholinomethyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-(Morpholinomethyl)benzaldehyde is a site of rich chemical reactivity, readily participating in a variety of transformations.

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. pressbooks.publibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.publibretexts.org

Aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. pressbooks.publibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which diminishes the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.orgstackexchange.com The morpholino group, being an electron-donating group, can further decrease the reactivity of the aldehyde by increasing electron density at the carbonyl carbon.

The rate of nucleophilic addition is also influenced by steric factors. Aldehydes are sterically less hindered than ketones because they have only one large substituent attached to the carbonyl carbon, making them more accessible to incoming nucleophiles. pressbooks.publibretexts.org

Table 1: Factors Influencing Nucleophilic Addition to Aldehydes

| Factor | Effect on Reactivity | Rationale |

|---|---|---|

| Electronic Effects | Aromatic aldehydes are less reactive than aliphatic aldehydes. pressbooks.publibretexts.org | The electron-donating resonance of the aromatic ring reduces the partial positive charge on the carbonyl carbon. pressbooks.publibretexts.orgstackexchange.com |

| Electron-donating substituents on the aromatic ring decrease reactivity. | These groups further increase electron density at the carbonyl carbon, making it less electrophilic. | |

| Steric Effects | Aldehydes are generally more reactive than ketones. pressbooks.publibretexts.org | The single substituent on the aldehyde's carbonyl carbon presents less steric hindrance to the approaching nucleophile compared to the two substituents on a ketone. pressbooks.publibretexts.org |

Condensation reactions are a vital class of reactions in organic synthesis where two molecules combine, often with the elimination of a small molecule like water. numberanalytics.com A prominent example is the aldol (B89426) condensation, which involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commasterorganicchemistry.com

The Claisen-Schmidt condensation, a type of crossed aldol condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, like this compound. masterorganicchemistry.com These reactions are typically catalyzed by a base, which abstracts an α-proton to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

For instance, the condensation of benzaldehyde with acetone (B3395972) or acetophenone (B1666503) has been studied in high-temperature water, demonstrating that these reactions can be catalyzed by both acids and bases. rsc.org The reaction of benzaldehyde with acetophenone yields chalcone (B49325). rsc.org

The aldehyde functionality of this compound can be reduced to the corresponding alcohol. Hydrosilylation is a notable method for this transformation, involving the addition of a silicon-hydrogen bond across the carbonyl double bond. This process often utilizes a catalyst. For example, rhenium complexes have been shown to catalyze the hydrosilylation of various aliphatic and aromatic aldehydes. mdpi.com

A proposed mechanism for rhenium-catalyzed hydrosilylation involves the activation of the silane (B1218182) through coordination to the metal center. mdpi.com The aldehyde then attacks the silicon, leading to the heterolytic cleavage of the Si-H bond and the formation of an ion pair. A subsequent hydride transfer from the rhenium to the carbonyl carbon completes the catalytic cycle. mdpi.com Another approach involves the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate, which has demonstrated excellent chemoselectivity for reducing aldehydes and ketones. researchgate.net

Mechanistic Elucidation of Key Reactions

Understanding the detailed mechanisms of these reactions provides insight into reaction pathways and the intermediates that govern product formation.

The study of reaction mechanisms often involves identifying and characterizing transient species. For instance, in multi-component reactions in molten salts, speciation can be a complex process with multiple competing reaction pathways and intermediates that exist before equilibrium is reached. rsc.org

In the context of aldehyde chemistry, the reaction pathway for oxidative deformylation, a process catalyzed by cytochrome P450 mimics, has been investigated. mdpi.com Mechanistic studies, including trapping experiments, have pointed towards a mechanism initiated by hydrogen atom abstraction, with the reaction efficiency being linked to the Cα-H bond dissociation energy of the aldehyde. mdpi.com

For condensation reactions, kinetic studies of crossed aldol condensations have been performed to develop reaction network models. These models account for the reversible formation of the unsaturated ketone product and its subsequent degradation pathways. rsc.org

Photochemical reactions involve the absorption of light to promote a molecule to an excited state, which can then undergo chemical reactions. ictp.it This excited state is often a much stronger oxidant or reductant than the ground state molecule. ictp.it Electron transfer is a fundamental process in photochemistry.

Light can be used to overcome the kinetic barrier of a reaction, acting as a catalyst. ictp.it In other cases, light can drive a non-spontaneous reaction, converting light energy into chemical energy. ictp.it The study of molecular electron donor-acceptor systems is crucial for understanding charge transfer processes that have applications in areas like solar energy. mdpi.com

The photochemistry of benzaldehyde and its derivatives has been a subject of interest. For example, benzophenone (B1666685) can act as a photosensitizer, enhancing the degradation of other organic molecules by facilitating the formation of reactive intermediates. mdpi.com While specific studies on the photochemistry of this compound are not detailed in the provided results, the general principles of electron transfer in photochemical reactions involving aromatic aldehydes are well-established. ictp.itmdpi.com

Analysis of Catalytic Cycles and Cooperative Effects

Detailed catalytic cycles specifically involving this compound are not extensively documented in the reviewed literature. However, the structure of the molecule, featuring both an amine and an aldehyde, suggests its potential participation in cooperative catalytic systems. Cooperative catalysis involves multiple catalytic species that work in concert to facilitate a chemical transformation.

In many organocatalytic reactions, a secondary amine like morpholine (B109124) can react with an aldehyde to form an enamine or an iminium ion, which then participates in the main reaction. For instance, in reactions involving both an organocatalyst and a metal catalyst, the amine moiety could coordinate to the metal center while the aldehyde portion undergoes a separate activation, creating a synergistic effect that enhances reaction rates and selectivity. The principles of cooperative catalysis have been applied in various contexts, such as the combination of an organocatalyst with a Lewis acid to achieve synergistic activation. organic-chemistry.org

Quantum Yield Determination and Radical Pathway Studies

Specific quantum yield measurements and detailed radical pathway studies for this compound have not been reported in the available scientific literature. Quantum yield (Φ) is a critical parameter in photochemistry and photoredox catalysis, representing the efficiency of a photochemical process, defined as the number of specific events occurring per photon absorbed by the system.

Mechanistic Insights into Alkylation and Aminomethylation Reactions

Alkylation Reactions: Mechanistic insights into the alkylation of this compound itself are not directly available. However, the aromatic ring of the molecule can participate in classic electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. In this type of reaction, a Lewis acid catalyst activates an alkyl halide to generate a carbocation (or a carbocation-like species), which then acts as an electrophile. frontiersin.org The electron-rich aromatic ring of the benzaldehyde derivative would act as the nucleophile, attacking the carbocation to form a new carbon-carbon bond and an arenium ion intermediate. researchgate.net Subsequent deprotonation would restore aromaticity, yielding the alkylated product. frontiersin.orgresearchgate.net The presence of the morpholinomethyl and formyl groups on the ring would direct the position of the incoming alkyl group.

Aminomethylation and Enamine Catalysis: The morpholine moiety is a key functional group for aminomethylation and, more broadly, for organocatalysis via enamine formation. In enamine catalysis, the secondary amine (morpholine) reacts with a carbonyl compound (in this case, an external aldehyde or ketone, as the internal aldehyde is less likely to self-condense in this manner) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles.

However, studies comparing cyclic amine catalysts have shown that the morpholine nucleus is generally a less efficient catalyst for enamine-mediated reactions compared to pyrrolidine (B122466). researchgate.netnih.gov This reduced reactivity is attributed to two main factors:

Electronic Effect: The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring decreases the electron density on the nitrogen atom. researchgate.net

Stereo-electronic Effect: The nitrogen atom in morpholine exhibits a more pronounced pyramidal geometry compared to the one in pyrrolidine. This geometry reduces the orbital overlap necessary for the formation of a highly nucleophilic enamine. researchgate.net

A plausible reaction mechanism for transformations involving the aldehyde group involves the formation of an iminium ion. A secondary amine catalyst can react with an α,β-unsaturated aldehyde to generate an iminium ion, which then activates the molecule for subsequent reactions like a cyclization. beilstein-journals.org

Influence of Structural Modifications on Reaction Selectivity

While specific studies on structural modifications of this compound are scarce, general principles of organocatalysis allow for predictions on how changes to its structure would impact reaction selectivity.

Modification of the Amine Moiety: The structure of the amine catalyst is crucial in asymmetric organocatalysis. As noted, morpholine-derived enamines are less nucleophilic and generally less reactive than their pyrrolidine- or piperidine-based counterparts. researchgate.netnih.gov Replacing the morpholine ring in this compound with a pyrrolidine ring would be expected to increase the rate and potentially alter the selectivity of reactions proceeding through an enamine pathway. The table below summarizes the relative reactivity of common cyclic amines in enamine catalysis.

| Catalyst Moiety | Relative Reactivity in Enamine Catalysis | Rationale |

| Pyrrolidine | High | Favorable planar geometry of the nitrogen, leading to a highly nucleophilic enamine. |

| Piperidine | Moderate | Less planar than pyrrolidine, resulting in a less nucleophilic enamine. |

| Morpholine | Low | The electron-withdrawing effect of oxygen and pronounced nitrogen pyramidalization decrease enamine nucleophilicity. researchgate.net |

Modification of the Benzaldehyde Moiety: The electronic properties of the aromatic ring, modulated by substituents, play a critical role in determining reaction outcomes. In asymmetric aldol reactions involving substituted aromatic aldehydes, the nature of the substituent on the aryl ring has been shown to affect enantioselectivity. nih.gov Computational and experimental studies on proline-catalyzed aldol reactions have demonstrated that a proposed transition state involves specific interactions that favor the attack on one face of the aldehyde's carbonyl group over the other. nih.gov Modifying the electronic nature (electron-donating vs. electron-withdrawing) or steric bulk of substituents on the benzaldehyde ring of this compound would likely alter the geometry of such transition states, thereby influencing the stereoselectivity of C-C bond-forming reactions.

Advanced Applications of 4 Morpholinomethyl Benzaldehyde in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. nih.gov 4-(Morpholinomethyl)benzaldehyde serves as an exemplary building block due to its two distinct points of chemical reactivity: the aldehyde functional group and the tertiary amine of the morpholine (B109124) ring.

The aldehyde group is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

Wittig Reaction: To form alkenes.

Aldol (B89426) Condensation: To create β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls.

Reductive Amination: To synthesize new secondary or tertiary amines.

Grignard and Organolithium Additions: To generate secondary alcohols.

The morpholine moiety is a saturated heterocycle frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. Modern synthetic strategies, including photoredox catalysis, often focus on the functionalization of such saturated heterocyclic cores to build libraries of drug-like molecules. nih.gov

Research has demonstrated the incorporation of the specific morpholinomethyl fragment into larger, bioactive heterocyclic systems. For instance, N-methylmorpholine-substituted benzimidazolium salts, which contain this precise substructure, have been synthesized and investigated for their potential as α-glucosidase inhibitors. mdpi.com This illustrates how the this compound building block can be used to install a desired pharmacophore onto a different molecular scaffold, thereby creating a more complex and potentially therapeutic agent.

Role in the Synthesis of Diverse Heterocyclic Compounds

The aldehyde functionality is a cornerstone in the synthesis of a vast array of heterocyclic compounds. By employing this compound as the aldehyde component in these classical reactions, chemists can produce heterocyclic systems that are pre-functionalized with the morpholinomethyl group. This strategy is efficient for generating novel derivatives of known heterocyclic families.

For example, various benzaldehydes are key starting materials in multicomponent reactions that assemble complex ring systems. The reaction of benzaldehydes with imines and other partners is a known route to pyrrolidines. nih.gov Similarly, different annulation strategies using benzaldehyde (B42025) derivatives can lead to the formation of quinolines, a privileged scaffold in medicinal chemistry. mdpi.com While specific literature detailing the use of this compound in these exact reactions is limited, its reactivity is governed by the universal chemistry of aldehydes, making it a suitable substrate for such transformations.

The table below outlines potential heterocyclic scaffolds that could be synthesized using this compound as a key reactant, based on well-established synthetic methods for aldehydes.

| Target Heterocycle | General Reaction Name/Type | Role of Aldehyde |

| Pyridine (B92270) | Hantzsch Dihydropyridine Synthesis | Provides one carbon of the pyridine ring. |

| Quinoline | Doebner-von Miller Reaction | Condenses with anilines and α,β-unsaturated carbonyls. |

| Pyrimidine (B1678525) | Biginelli Reaction | Reacts with a β-dicarbonyl compound and urea/thiourea. |

| Oxazole | Robinson-Gabriel Synthesis | Reacts with α-acylamino ketones. |

| Imidazole | Radziszewski Synthesis | Reacts with a 1,2-dicarbonyl compound and ammonia. |

| Pyrrolidine (B122466) | [3+2] Cycloaddition | Forms an azomethine ylide intermediate for cycloaddition. nih.gov |

Application in Scaffold Diversity Generation for Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules for biological screening. nih.gov The goal is not to synthesize a single target molecule, but rather a library of compounds that covers a broad area of "chemical space." Building blocks with multiple, orthogonally reactive functional groups are highly prized for DOS, and this compound fits this description perfectly.

The compound's aldehyde and morpholine groups allow for a divergent synthesis plan. In a split-pool library synthesis, a solid-phase support could be functionalized with the aldehyde through a suitable linker. nih.gov

First Diversification Step: The resin-bound aldehyde could be split into multiple pools, with each pool undergoing a different aldehyde-specific reaction (e.g., Wittig reaction with various ylides, reductive amination with diverse amines).

Pooling and Second Diversification: The pools could then be recombined and split again. A second set of reactions could then be performed targeting a different part of the molecule, such as the aromatic ring (e.g., electrophilic aromatic substitution) or the morpholine nitrogen (e.g., quaternization to form ammonium (B1175870) salts).

This approach rapidly generates a large number of distinct molecular scaffolds from a single, advanced intermediate, increasing the probability of discovering novel bioactive compounds. The use of benzaldehyde derivatives in the generation of encoded combinatorial libraries of highly functionalized pyrrolidines has been successfully demonstrated, providing a clear blueprint for how this compound could be employed in similar high-throughput synthetic efforts. nih.gov

Development of Novel Reagents and Intermediates for Organic Transformations

While this compound is a stable, isolable starting material, its primary role in synthesis is to be converted into other molecules, often proceeding through short-lived, high-energy species known as reactive intermediates. lumenlearning.com The generation of these intermediates is fundamental to how the building block participates in the construction of new molecular frameworks.

Common reactive intermediates that can be generated from the aldehyde group include:

Iminium Ions: Formed by the condensation of the aldehyde with a secondary amine under acidic conditions. These electrophilic intermediates are key in reactions like the Mannich reaction and Pictet-Spengler reaction.

Enolates/Enols (indirectly): While the aldehyde itself doesn't form a stable enolate, it can react with enolates generated from other carbonyl compounds in aldol-type reactions.

Furthermore, this compound can be used to synthesize new, stable intermediates that serve as building blocks for subsequent, more complex transformations. For example, a condensation reaction with a compound like p-hydroxybenzoic acid hydrazide can form a N'-benzylidene-benzohydrazide. mdpi.com This new hydrazone is a stable, isolable intermediate that carries the morpholinomethyl substituent and can be used in further synthetic steps, effectively serving as a more elaborate reagent derived from the original aldehyde. This step-wise elaboration is a common and powerful strategy in multistep organic synthesis.

Medicinal Chemistry and Pharmacological Research of 4 Morpholinomethyl Benzaldehyde Derivatives

Design and Synthesis of Biologically Active Analogs

The design of biologically active analogs based on the 4-(Morpholinomethyl)benzaldehyde scaffold often involves modifying the benzaldehyde (B42025) group to form different functional moieties, such as hydrazones, thiosemicarbazones, or other heterocyclic systems. These modifications aim to enhance the molecule's interaction with specific biological targets, improve its pharmacokinetic profile, and ultimately increase its therapeutic efficacy. The synthesis strategies typically begin with the core structure of this compound, which can be prepared through established synthetic routes, followed by a series of reactions to introduce the desired functional groups and substituents.

Antitumor and Anticancer Agents

The development of novel antitumor and anticancer agents is a primary focus in the pharmacological research of this compound derivatives. The core structure is a valuable pharmacophore that can be elaborated to create compounds with potent cytotoxic activity against various cancer cell lines and the ability to overcome challenges such as multidrug resistance.

While direct studies on this compound derivatives for anti-cervical cancer activity are not extensively documented, research on related compounds provides a strong rationale for their potential. For instance, various benzaldehyde derivatives have been investigated for their effects on cervical cancer cells (HeLa). Compounds such as 3,5-bis(arylmethylene)-4-piperidinone derivatives have shown significant cytotoxic activity against HeLa cells, with GI50 values in the sub-micromolar range. medchemexpress.eu Similarly, natural products containing aldehyde functionalities have demonstrated the ability to induce apoptosis and inhibit proliferation in HeLa cells. nih.gov The exploration of xanthone (B1684191) derivatives, such as 1-carbaldehyde-3,4-dimethoxyxanthone, has also revealed a decrease in the metabolic activity of HeLa cells. These findings suggest that the benzaldehyde moiety is a key feature for anti-cervical cancer activity, and its incorporation into the this compound scaffold could yield promising new therapeutic agents. Further research is warranted to synthesize and evaluate specific derivatives for their efficacy against cervical cancer.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Derivatives of this compound are being explored for their potential to reverse MDR. The strategy involves designing molecules that can inhibit the function of these efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs.

Research on structurally related benzamide (B126) derivatives has shown promising results. For example, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide was found to reverse P-gp-mediated MDR in cancer cells. nih.gov This compound significantly increased the cytotoxicity of paclitaxel (B517696) and vincristine (B1662923) by inhibiting the drug efflux function of P-gp, leading to enhanced intracellular drug accumulation and potentiation of the cell cycle arrest induced by the anticancer drugs. nih.gov

Furthermore, flavonoids, which share some structural similarities with benzaldehyde derivatives, have been identified as regulators of ABC transporters. nih.gov They can inhibit the efflux activity and, in some cases, the expression of these transporters. nih.gov These findings provide a strong foundation for the design and synthesis of this compound analogs as potential MDR reversal agents in cancer therapy.

Antimicrobial and Antifungal Compound Development

The morpholine (B109124) and benzaldehyde moieties are both known to contribute to antimicrobial activity, making their combination in this compound a promising starting point for developing new antimicrobial and antifungal agents. researchgate.net Researchers have synthesized a variety of derivatives to enhance their potency and broaden their spectrum of activity.

One approach involves the conversion of the aldehyde group into a hydrazide, which can then be reacted with various substituted compounds. A study on 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives demonstrated that these compounds possess significant antibacterial and antifungal properties. researchgate.net The synthesis involves a multi-step process starting from the reaction of morpholine with 4-chloro-benzonitrile to eventually yield the benzohydrazide, which is then further derivatized. researchgate.net

Another successful strategy has been the incorporation of the morpholine ring into more complex heterocyclic systems like benzoxazoles. A series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles were synthesized and showed a broad spectrum of activity, particularly against Candida species, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. researchgate.netnih.gov The synthesis of these compounds involves reacting 5-amino-2-phenylbenzoxazole derivatives with chloroacetyl chloride, followed by a reaction with morpholine. nih.gov

The following table summarizes the antimicrobial activity of some representative derivatives.

| Compound ID | Target Organism | Activity (MIC in µg/mL) |

| 4-(morpholin-4-yl) benzohydrazide derivative (IVc) | Aspergillus niger, Candida albicans | Moderately Active |

| 4-(morpholin-4-yl) benzohydrazide derivative (IVd) | Aspergillus niger, Candida albicans | Average Activity |

| 5-[2-(morpholin-4-yl)acetamido]-2-phenylbenzoxazole | Candida species | 3.12-50 |

Antimalarial Drug Discovery Efforts

The fight against malaria, particularly drug-resistant strains, necessitates the development of new therapeutic agents. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drugs like chloroquine. The structural similarity of the morpholine ring to the side chains of some quinoline-based drugs has prompted investigations into this compound derivatives as potential antimalarial compounds.

The design of new antimalarial agents often focuses on creating hybrid molecules that combine different pharmacophores to enhance activity and overcome resistance. For instance, hybrid compounds incorporating a 4-aminoquinoline core with other heterocyclic systems like triazine have been designed and synthesized. nih.gov These hybrids are intended to interact with key parasite enzymes, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.gov

Research has also explored more complex structures, such as 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes, which are designed to interact with Plasmodium falciparum DNA G-quadruplexes. mdpi.com One of the most potent compounds in this series, derivative 1m , demonstrated significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

| Compound Series | Target | Activity (IC50) |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene (1m ) | P. falciparum (W2 strain) | Potent Activity |

| 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene (1m ) | P. falciparum (3D7 strain) | Favorable Activity |

These studies highlight the potential of using the substituted benzaldehyde framework as a basis for developing novel antimalarial drugs. nih.govcapes.gov.br

Exploration of Anti-Inflammatory and Other Therapeutic Properties

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. Benzaldehyde derivatives, including those derived from natural sources, have shown significant anti-inflammatory properties. nih.gov The mechanism of action often involves the suppression of key inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

For example, benzaldehyde derivatives isolated from the fungus Aspergillus terreus were found to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov They also blocked the protein expression of inflammatory mediators like interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory effects were attributed to the inhibition of the phosphorylation of ERK, JNK, and p38 in the MAPK pathway. nih.gov

Similarly, salicylaldehyde (B1680747) hydrazone derivatives have been evaluated for their anti-inflammatory and analgesic activities. nih.gov These compounds showed significant inhibition of acetic acid-induced writhing and zymosan-induced peritonitis in animal models, indicating a strong anti-inflammatory profile. nih.gov Furthermore, research into morpholine and 1,4-benzoxazine derivatives has led to the development of compounds with a balanced profile of antioxidant and anti-inflammatory activities, targeting enzymes like cyclooxygenase-1 (COX-1) and COX-2. researchgate.net These findings underscore the therapeutic potential of this compound derivatives as a source of new anti-inflammatory drugs. mdpi.commdpi.com

Exploration in Neurological Disorder Therapies

Derivatives of this compound have been a focal point in the search for new treatments for neurological disorders, most notably Alzheimer's disease. The therapeutic strategy often revolves around the cholinergic hypothesis, which links the cognitive decline in Alzheimer's to a deficiency in the neurotransmitter acetylcholine. nih.gov Consequently, inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary goal. nih.gov

Scientists have synthesized and evaluated various benzaldehyde derivatives, including those based on a benzimidazole (B57391) structure, for their ability to inhibit these cholinesterases. nih.gov By modifying the core structure with different substituted benzaldehydes, researchers have created a library of compounds with varying inhibitory power against both AChE and BChE. nih.gov This approach aims to enhance cholinergic transmission in the brain, a key mechanism of approved Alzheimer's drugs like donepezil (B133215) and rivastigmine. nih.gov The development of new, potent cholinesterase inhibitors from scaffolds like this compound remains an active and promising area of research for mitigating the symptoms of Alzheimer's disease. nih.govnih.gov

Modulation of Specific Biological Pathways and Molecular Targets

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia), a common feature in the microenvironment of solid tumors. nih.gov HIF-1 is a heterodimeric transcription factor that, once stabilized under hypoxic conditions, activates a multitude of genes responsible for promoting tumor survival, angiogenesis (the formation of new blood vessels), and metabolic adaptation. nih.govnih.gov The alpha subunit of HIF-1 (HIF-1α) is the oxygen-sensitive component, and its overexpression is linked to tumor progression and a poor prognosis in many human cancers. nih.gov

This central role in cancer progression makes HIF-1α a compelling molecular target for the development of new anticancer therapies. nih.govnih.gov The goal of inhibiting the HIF-1 pathway is to block a tumor's ability to adapt to its hypoxic environment, thereby halting its growth and spread. nih.gov Research efforts have focused on discovering small-molecule inhibitors that can disrupt HIF-1's transcriptional activity. One such compound, identified as HIF-1 inhibitor-4, has been shown to inhibit HIF-1 with an IC₅₀ of 560 nM and works by reducing the levels of the HIF-1α protein. medchemexpress.com While direct studies linking this compound derivatives specifically to HIF-1 inhibition are not prevalent in the provided results, the broader search for HIF-1 inhibitors represents a significant field of cancer research where novel chemical entities are continuously being explored. nih.gov

A significant area of investigation for this compound derivatives is their interaction with and inhibition of key enzymes, particularly those relevant to neurodegenerative diseases. Research has focused on their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are central to the pathology of Alzheimer's disease. nih.gov

In one study, a series of twenty-one benzimidazole derivatives incorporating a substituted benzaldehyde moiety were synthesized and tested. nih.gov The compounds displayed a wide range of inhibitory activity. Notably, Compound 3, which features chloro groups at the 3 and 4 positions of the phenyl ring, emerged as the most potent inhibitor against both enzymes. nih.gov The structure-activity relationship (SAR) analysis revealed that the specific substitutions on the benzaldehyde ring are critical determinants of inhibitory potency. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) for selected potent derivatives from this study, demonstrating their efficacy compared to the standard drug, Donepezil. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound 3 | Acetylcholinesterase (AChE) | 0.050 ± 0.001 |

| Butyrylcholinesterase (BChE) | 0.080 ± 0.001 | |

| Compound 10 | Acetylcholinesterase (AChE) | 0.090 ± 0.001 |

| Butyrylcholinesterase (BChE) | 0.120 ± 0.002 | |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.016 ± 0.12 |

| Butyrylcholinesterase (BChE) | 0.30 ± 0.010 |

Data sourced from: Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. nih.gov

Beyond cholinesterases, other benzaldehyde analogs have been identified as potent, reversible inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class with various physiological roles. nih.gov Specifically, 4-(N,N-dipropylamino)benzaldehyde was found to be a highly potent inhibitor of class I ALDH. nih.gov These studies underscore the versatility of the benzaldehyde scaffold in designing specific enzyme inhibitors for various therapeutic targets.

Interdisciplinary Approaches in Lead Optimization and Drug Development

The journey from a promising "hit" compound to a viable drug candidate is a complex process known as lead optimization. vichemchemie.com This critical phase of drug discovery focuses on refining the chemical structure of a lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.compharmafeatures.com For derivatives of scaffolds like this compound, this involves a multi-pronged, interdisciplinary approach that combines synthetic medicinal chemistry with advanced computational tools. vichemchemie.comnumberanalytics.com

A cornerstone of modern lead optimization is the use of computational methods to predict how structural modifications will affect a compound's behavior. danaher.com Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are integral to this process. nih.govdanaher.com For instance, molecular docking was used to analyze how benzimidazole-based derivatives bind to the active sites of AChE and BChE, providing insights that explain their inhibitory potency. nih.gov Molecular dynamics simulations further revealed that the most potent compounds formed highly stable complexes with their target enzymes. nih.gov

These in silico methods allow chemists to pre-filter virtual compounds and prioritize the synthesis of those most likely to succeed, saving significant time and resources. vichemchemie.com The process is iterative: chemists design and synthesize new analogs, which are then tested biologically. numberanalytics.com The results feed back into the computational models, refining the understanding of the structure-activity relationship (SAR) and guiding the next round of design and synthesis. pharmafeatures.comnumberanalytics.com This synergistic cycle of design, synthesis, and testing, powered by both chemical expertise and computational analysis, is essential for transforming initial discoveries into optimized, patentable drug leads. vichemchemie.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Structural Variations with Biological Activity Profiles

SAR studies for derivatives of 4-(Morpholinomethyl)benzaldehyde have revealed that even minor structural modifications can significantly impact their biological activity. For instance, in a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR analysis demonstrated that parameters such as polarization, dipole moment, lipophilicity, and molecular size are key determinants of their antioxidant activity. researchgate.net Specifically, an increase in hydrophilic and reductive properties was associated with enhanced antioxidant effects, while smaller molecular volume and surface area also correlated with higher activity. researchgate.net

In another study on pyrazolopyridinyl pyrimidine (B1678525) derivatives, the substitution at different positions of the core structure led to varied inhibitory effects. For example, a methyl substitution at the R¹ position was found to significantly enhance VEGF inhibition, whereas a morpholinomethyl substitution resulted in only moderate inhibition. nih.gov The nature of the substituent on the phenyl ring in N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides also influenced their antitubercular activity, with electron-withdrawing groups on the phenyl ring generally leading to higher inhibitory activity. nih.gov

The following table summarizes the impact of structural variations on the biological activity of this compound derivatives and related structures, based on various research findings.

| Core Structure | Structural Variation | Effect on Biological Activity | Reference |

| 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one | Increased hydrophilicity and reductive properties | Increased antioxidant activity | researchgate.net |

| 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one | Smaller molecular volume and surface area | Increased antioxidant activity | researchgate.net |

| Pyrazolopyridinyl pyrimidine | Methyl at R¹ position | Significantly enhanced VEGF inhibition | nih.gov |

| Pyrazolopyridinyl pyrimidine | Morpholinomethyl at R¹ position | Moderate VEGF inhibition | nih.gov |

| N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Electron-withdrawing groups on phenyl ring | Higher antitubercular activity | nih.gov |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For compounds related to this compound, pharmacophore models often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

A study on chalcone (B49325) derivatives identified a four-point pharmacophore model consisting of two aromatic ring features and two hydrogen bond acceptor features. nih.gov Further refinement of this model for more active compounds led to a five-point pharmacophore, which included an additional aromatic ring and revised a hydrogen bond acceptor to a donor. nih.gov This highlights the importance of specific spatial arrangements of these features for potent activity.

In the context of phosphodiesterase IV (PDE-IV) inhibitors, a 3D-QSAR study on quinoline, benzimidazole (B57391), and benzofuran-based analogs generated a statistically significant pharmacophore hypothesis (AAHHRR-1024). researchgate.net This model, comprising hydrogen bond acceptors (A), hydrophobic groups (H), and aromatic rings (R), demonstrated a strong correlation between the predicted and observed biological activities, underscoring the predictive power of such models.

The key pharmacophoric features commonly identified in studies of this compound and related structures are summarized below.

| Pharmacophoric Feature | Description | Importance |

| Aromatic Rings | Planar, cyclic, conjugated systems | Crucial for pi-pi stacking and hydrophobic interactions with the target protein. nih.govresearchgate.net |

| Hydrogen Bond Acceptors | Atoms with a lone pair of electrons (e.g., oxygen, nitrogen) | Form hydrogen bonds with donor groups on the receptor, contributing to binding affinity. nih.govresearchgate.net |

| Hydrogen Bond Donors | Atoms with an acidic hydrogen (e.g., N-H, O-H) | Form hydrogen bonds with acceptor groups on the receptor. nih.gov |

| Hydrophobic Groups | Nonpolar groups (e.g., alkyl chains) | Engage in van der Waals interactions within hydrophobic pockets of the target. researchgate.net |

Design Principles for Optimized Therapeutic Efficacy

The insights gained from SAR and QSAR studies provide a rational basis for designing new molecules with improved therapeutic efficacy. Key design principles often involve the strategic modification of the lead compound to enhance its interaction with the biological target, improve its pharmacokinetic properties, and reduce off-target effects.

Based on QSAR models, specific regions of a molecule can be identified as critical for activity. For example, 3D-QSAR contour maps can indicate where steric bulk is favored or disfavored, and where electrostatic interactions can be optimized. nih.govnih.gov This information guides the synthesis of new analogs with a higher probability of being active. For instance, the contour maps from a CoMFA study on benzaldehyde (B42025) derivatives as phenoloxidase inhibitors provided clear directions for designing more potent inhibitors. nih.gov

The general principles for optimizing therapeutic efficacy through rational drug design are outlined in the table below.

| Design Principle | Description | Objective |

| Structure-Based Modification | Altering functional groups based on SAR data. | To enhance target affinity and selectivity. |

| Pharmacophore-Guided Design | Synthesizing novel compounds that fit a validated pharmacophore model. | To discover new chemical scaffolds with desired biological activity. |

| Physicochemical Property Optimization | Modifying properties like lipophilicity, solubility, and metabolic stability. | To improve the ADME (absorption, distribution, metabolism, and excretion) profile. |

| Substituent Scaffolding | Exploring different substituents at various positions of the core structure. | To fine-tune biological activity and explore the chemical space around the lead compound. |

Ligand-Based and Target-Based Rational Drug Design Approaches

Rational drug design can be broadly categorized into ligand-based and structure-based (or target-based) approaches. nih.govresearchgate.netnih.gov Both strategies have been instrumental in the development of new drugs.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.govjubilantbiosys.com This approach relies on the knowledge of molecules that bind to the target. jubilantbiosys.com Techniques like QSAR and pharmacophore modeling are central to LBDD. nih.govnih.gov By analyzing a set of active and inactive molecules, a model is built that correlates chemical structure with biological activity. This model is then used to predict the activity of new, untested compounds and to guide the design of more potent analogs. jubilantbiosys.com

Target-based drug design , also known as structure-based drug design (SBDD), utilizes the known 3D structure of the biological target, which is often a protein or enzyme. researchgate.netnih.gov This information allows for the use of computational techniques like molecular docking to predict how a ligand will bind to the target's active site. nih.gov By visualizing the interactions between the ligand and the receptor, medicinal chemists can design molecules that fit precisely into the binding pocket and form strong, specific interactions, leading to higher potency and selectivity.

The following table compares the key aspects of ligand-based and target-based drug design.

| Aspect | Ligand-Based Drug Design (LBDD) | Target-Based Drug Design (SBDD) |

| Prerequisite | A set of known active and inactive ligands. jubilantbiosys.com | A known 3D structure of the biological target. nih.gov |

| Core Methodologies | QSAR, pharmacophore modeling, 3D-QSAR. nih.gov | Molecular docking, molecular dynamics simulations. nih.gov |

| Primary Goal | To build a predictive model of biological activity based on ligand properties. | To design ligands that fit the target's binding site with high affinity and selectivity. |

| Applicability | Used when the target structure is unknown. nih.gov | Used when the target structure has been determined (e.g., by X-ray crystallography or NMR). |

Computational and Theoretical Chemistry Studies of 4 Morpholinomethyl Benzaldehyde

Electronic Structure and Reactivity Investigations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For 4-(Morpholinomethyl)benzaldehyde, DFT calculations would provide a detailed picture of its three-dimensional structure, bond lengths, and bond angles, forming the basis for further theoretical analysis. These calculations are crucial for obtaining the electronic properties that govern the molecule's behavior. aps.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.netyoutube.com The energy of the HOMO is associated with the molecule's ionization potential, and the LUMO's energy relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Global quantum chemical descriptors are derived from the energies of the frontier orbitals and provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, are essential for characterizing the global reactive nature of a molecule.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) describes the power of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. rsc.org

Table 2: Illustrative Global Quantum Chemical Descriptors for this compound This table presents hypothetical data calculated from the values in Table 1 for illustrative purposes.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | 0.43 | Reflects the molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.15 | Quantifies the molecule's capacity as an electron acceptor. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that explore the behavior and interactions of molecules. These methods are particularly useful in drug discovery for predicting how a ligand might bind to a biological target and for assessing the stability of the resulting complex. nih.govnih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov The process involves placing the ligand into the receptor's binding site and evaluating the binding affinity using a scoring function, which calculates an estimated free energy of binding. nih.gov For this compound, docking studies could be used to investigate its potential to inhibit enzymes like phenoloxidase (tyrosinase), a target for other benzaldehyde (B42025) derivatives. researchgate.netsigmaaldrich.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -7.5 | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | TYR-274, HIS-288, VAL-301 | Amino acids in the protein's active site forming key contacts with the ligand. |

| Interaction Types | Hydrogen Bond, Pi-Alkyl | Types of non-covalent bonds stabilizing the ligand-receptor complex. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectory of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are often used to refine the results of molecular docking. By simulating the ligand-receptor complex in a solvated environment, MD can assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the protein. nih.gov

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD for the ligand within the binding site suggests that the docking pose is reliable.

Table 4: Illustrative Root Mean Square Deviation (RMSD) Data from an MD Simulation This table presents hypothetical data for a 20-nanosecond simulation for illustrative purposes.

| Simulation Time (ns) | RMSD of Ligand (Å) | Interpretation |

| 0 | 0.0 | Initial reference position. |

| 5 | 1.2 | Initial fluctuation as the system equilibrates. |

| 10 | 1.5 | Further adjustment within the binding pocket. |

| 15 | 1.6 | System begins to stabilize. |

| 20 | 1.6 | The RMSD has plateaued, indicating a stable binding pose. |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, are instrumental in predicting the spectroscopic signatures of molecules with a high degree of accuracy. nih.govrsc.org These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate the vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra of this compound.

Theoretical studies on analogous molecules, like 4-morpholinecarboxaldehyde (B48038) and various benzaldehyde derivatives, have demonstrated the power of these computational techniques. nih.govmdpi.comnih.gov For instance, DFT calculations using methods like B3LYP and B3PW91 with basis sets such as 6-31G(d,p) and 6-311G++(d,p) have been successfully employed to determine optimized geometries, vibrational frequencies, and thermodynamic parameters. nih.govresearchgate.net The theoretical wavenumbers often show good agreement with experimental Fourier transform infrared (FTIR) and FT-Raman spectra. nih.govresearchgate.net

The process involves optimizing the molecular geometry to find the lowest energy conformation. mdpi.com From this optimized structure, vibrational frequencies can be calculated, which correspond to the peaks in the IR and Raman spectra. nih.govnih.gov Furthermore, the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can be determined. conicet.gov.ar This energy gap is crucial in understanding the molecule's chemical stability and reactivity. mdpi.com Time-dependent DFT (TD-DFT) is a common approach to predict the electronic absorption spectra in the UV-Vis range, providing information on excitation energies and oscillator strengths. mdpi.com

Below is a hypothetical table illustrating the kind of data that can be generated from such first-principles calculations for this compound, based on typical results for similar molecules.

| Spectroscopic Property | Predicted Value/Range | Computational Method | Basis Set |

| Vibrational Frequencies (cm⁻¹) | |||

| C=O Stretch | 1650 - 1750 | B3LYP | 6-311++G(d,p) |

| C-N Stretch | 1100 - 1200 | B3LYP | 6-311++G(d,p) |

| Aromatic C-H Stretch | 3000 - 3100 | B3LYP | 6-311++G(d,p) |

| Electronic Transitions (nm) | |||

| π -> π* | 250 - 320 | TD-DFT | 6-311++G(d,p) |

| NMR Chemical Shifts (ppm) | |||

| Aldehydic Proton | 9.5 - 10.5 | GIAO-DFT | 6-311++G(d,p) |

| Aromatic Protons | 7.0 - 8.0 | GIAO-DFT | 6-311++G(d,p) |

| Morpholine (B109124) Protons | 2.5 - 4.0 | GIAO-DFT | 6-311++G(d,p) |

This table is illustrative and the exact values would need to be determined by specific calculations for this compound.

In Silico Screening and Virtual Library Construction for Drug Discovery

The process of drug discovery can be significantly accelerated through in silico screening and the construction of virtual libraries. nih.govnih.gov These computational techniques allow for the rapid evaluation of large numbers of molecules for their potential biological activity, saving time and resources compared to traditional high-throughput screening. nih.gov this compound can serve as a scaffold or starting point for the creation of diverse virtual libraries.

Virtual libraries are collections of molecules that are designed and stored in a database but have not yet been synthesized. nih.gov The expansion of these "make-on-demand" libraries has made billions of molecules accessible for computational prioritization. nih.gov By starting with the core structure of this compound, a vast virtual library can be generated by systematically modifying its functional groups. For example, different substituents could be added to the benzene (B151609) ring, or the morpholine ring could be altered.

Once a virtual library is constructed, in silico screening methods, such as molecular docking, can be employed to predict the binding affinity of the library members to a specific biological target, such as a protein receptor. nih.gov This process involves computationally placing each molecule from the library into the binding site of the target protein and calculating a score that estimates the strength of the interaction. nih.gov Molecules with high docking scores are then prioritized for synthesis and further experimental testing.

The following table provides a conceptual overview of a virtual library generated from this compound and potential data from an in silico screening campaign.

| Library Compound ID | Modification on Benzaldehyde Ring | Modification on Morpholine Ring | Predicted Docking Score (kcal/mol) | Target Protein |

| MMB-001 | 4-(Morpholinomethyl) | None | -7.5 | Protein Kinase A |

| MMB-002 | 2-Hydroxy | None | -8.2 | Protein Kinase A |

| MMB-003 | 3,4-Dimethoxy | None | -7.9 | Protein Kinase A |

| MMB-004 | 4-(Morpholinomethyl) | 4-Methyl | -7.6 | Protein Kinase A |

| MMB-005 | 2-Hydroxy | 4-Methyl | -8.5 | Protein Kinase A |

This table is for illustrative purposes. The specific modifications, target protein, and docking scores would depend on the research objectives.

Advanced Chemoinformatics Applications in Chemical Space Exploration

Chemoinformatics is a field that combines chemistry, computer science, and information technology to analyze and organize chemical data. researchgate.netuni-muenchen.demdpi.com A key concept in chemoinformatics is "chemical space," which encompasses the entirety of all possible molecules. nih.govnih.govcapes.gov.br Exploring this vast space is crucial for discovering novel molecules with desired properties. arxiv.orgyoutube.com

This compound and its derivatives can be mapped within this chemical space using various molecular descriptors. These descriptors are numerical representations of a molecule's properties, such as its size, shape, lipophilicity, and aromaticity. nih.gov By plotting molecules based on these descriptors, it is possible to visualize their distribution and identify regions of the chemical space that are underexplored. nih.gov